molecular formula C18H21NO2 B335537 2-phenoxy-N-(2-phenylethyl)butanamide

2-phenoxy-N-(2-phenylethyl)butanamide

Cat. No.: B335537
M. Wt: 283.4 g/mol
InChI Key: HNDNJEGADXZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-(2-phenylethyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted at the second carbon with a phenoxy group and an N-linked 2-phenylethyl moiety. The phenoxy group enhances lipophilicity, while the phenylethyl substituent may influence receptor binding affinity. This compound’s molecular formula is hypothesized as C₁₈H₂₁NO₂ (calculated), with a molecular weight of ~283.4 g/mol, though experimental data are absent in the provided sources.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-phenoxy-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C18H21NO2/c1-2-17(21-16-11-7-4-8-12-16)18(20)19-14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20)

InChI Key

HNDNJEGADXZDBZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-phenoxy-N-(2-phenylethyl)butanamide with structurally related butanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Source
2-Phenoxy-N-(2-phenylethyl)butanamide C₁₈H₂₁NO₂* 283.4* ~3.5† 2-phenoxy, N-(2-phenylethyl) Inferred
2-Phenoxy-N-(propan-2-yl)butanamide C₁₃H₁₉NO₂ 221.3 2.81 2-phenoxy, N-(propan-2-yl)
Butyrfentanyl C₂₃H₃₀N₂O 350.5 ~4.2‡ N-phenyl, N-(piperidin-4-yl), 2-phenylethyl
4-Methoxybutyrylfentanyl C₂₄H₃₁N₂O₂ 395.5 ~3.8‡ 4-methoxyphenyl, piperidinyl, 2-phenylethyl
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 261.3 2.1†† 2-ethyl, 2-methyl-4-nitrophenyl

*Hypothesized based on structural analogy.
†Estimated via substituent contribution (phenylethyl > propan-2-yl).
‡Predicted using fragment-based methods (e.g., piperidine increases logP).
††Reported logP for nitro-substituted analogs is lower due to polar nitro groups.

Key Observations:

Molecular Weight : Butyrfentanyl and 4-methoxybutyrylfentanyl () have higher molecular weights due to piperidine rings, which are critical for opioid receptor binding. The absence of this ring in the target compound suggests divergent pharmacological activity .

Pharmacological Implications

While butyrfentanyl and its analogs () exhibit potent µ-opioid receptor affinity due to their piperidine and aniline pharmacophores, the target compound lacks these critical motifs.

Case Study: Butyrfentanyl vs. Target Compound
  • Butyrfentanyl : Binds opioid receptors via piperidine-aniline interaction (EC₅₀ ~0.5 nM) .
  • 2-Phenoxy-N-(2-phenylethyl)butanamide: Unlikely to retain opioid activity due to missing piperidine; phenylethyl may mimic benzodiazepine or monoamine transporter ligands.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.